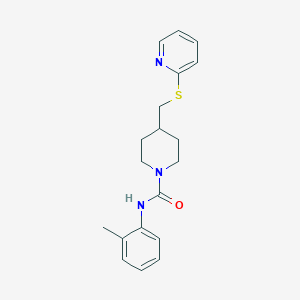
4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nitrogenous heterocyclic compounds, such as those related to 4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide, often involves multi-step reactions that may include nucleophilic aromatic substitution, acylation, and deprotection steps. For instance, the synthesis of a related compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, was achieved through a three-step process that included nucleophilic aromatic substitution, hydrogenation, and iodination, which required careful optimization for scale-up . Similarly, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involved acylation of 4-aminopyridine and subsequent deprotection and salt formation, yielding a product with high purity that could be scaled up for production .
Molecular Structure Analysis
The molecular structure of related nitrogenous compounds has been characterized using various spectroscopic techniques such as FTIR, NMR (1H and 13C), and mass spectrometry. For example, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed using these methods, and its optimal molecular structure was determined by density functional theory (DFT) calculations, which were compared with X-ray diffraction values . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often require careful control of reaction conditions to achieve the desired selectivity and yield. For example, the synthesis of antiemetic agents from the 4-piperazinopyrimidine series involved the separation of isomers formed during the nucleophilic attack of amines on 2,4,6-trichloropyrimidine . The reaction conditions for each step in the synthesis of related compounds must be optimized to ensure the successful production of the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using computational methods such as DFT and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. For instance, the physical properties of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide were calculated using the Swiss ADME online tool, and its antimicrobial activity was studied using the disk well diffusion method . These analyses are crucial for understanding the potential applications and safety profiles of new chemical entities.
科学的研究の応用
Anti-angiogenic and DNA Cleavage Activities
Compounds with structural similarities to "4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide" have been synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer research, particularly in exploring new anticancer agents by inhibiting angiogenesis and affecting DNA integrity (Vinaya et al., 2017).
Glycine Transporter 1 Inhibition
Another study identified compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These findings highlight the potential use of similar compounds in neurological research, particularly in understanding neurotransmitter regulation and exploring treatments for related disorders (Shuji et al., 2016).
PCSK9 mRNA Translation Inhibition
Research into N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides revealed their ability to inhibit PCSK9 mRNA translation, suggesting a potential application in cardiovascular research, particularly in developing therapies for hypercholesterolemia (Allyn et al., 2018).
特性
IUPAC Name |
N-(2-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-6-2-3-7-17(15)21-19(23)22-12-9-16(10-13-22)14-24-18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNZFLXKNFOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)

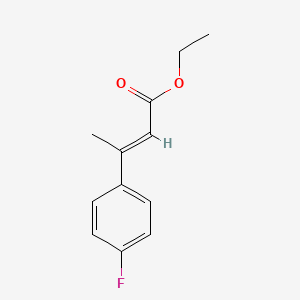
![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)

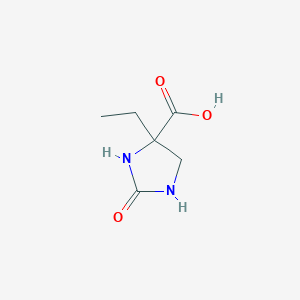
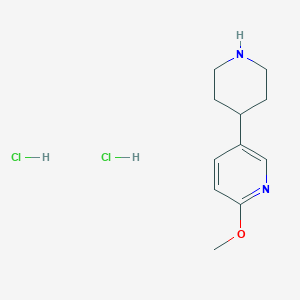
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)
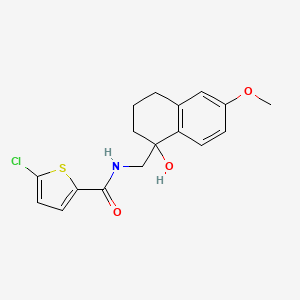
![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)
![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)